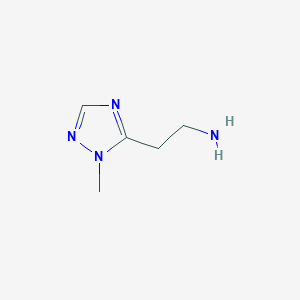

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

CAS No.: 856862-33-4

Cat. No.: VC2798362

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856862-33-4 |

|---|---|

| Molecular Formula | C5H10N4 |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 2-(2-methyl-1,2,4-triazol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C5H10N4/c1-9-5(2-3-6)7-4-8-9/h4H,2-3,6H2,1H3 |

| Standard InChI Key | PSVMALBLCATEMC-UHFFFAOYSA-N |

| SMILES | CN1C(=NC=N1)CCN |

| Canonical SMILES | CN1C(=NC=N1)CCN |

Introduction

Chemical Structure and Properties

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine consists of a five-membered 1,2,4-triazole ring containing three nitrogen atoms. The distinctive structural features include a methyl substituent at the N1 position and a two-carbon ethanamine chain at the C5 position. This arrangement creates a molecule with multiple reactive sites and hydrogen-bonding capabilities.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that influence its biological activity and synthetic utility, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

| Property | Value |

|---|---|

| CAS Number | 856862-33-4 |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 2-(2-methyl-1,2,4-triazol-3-yl)ethanamine |

| InChI | InChI=1S/C5H10N4/c1-9-5(2-3-6)7-4-8-9/h4H,2-3,6H2,1H3 |

| InChI Key | PSVMALBLCATEMC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC=N1)CCN |

The compound is available in various forms, including the free base and as salt forms such as the hydrochloride (CAS: 1384427-54-6) . The salt forms generally exhibit enhanced aqueous solubility, which is advantageous for biological assays and pharmaceutical applications.

Synthetic Approaches

Several synthetic routes have been developed for the preparation of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, with optimization efforts focusing on yield improvement and scalability.

Common Synthetic Pathways

Synthesis typically involves nucleophilic substitution or cyclization reactions. One established approach includes the reaction of appropriately substituted triazole precursors with ethylenediamine derivatives under controlled conditions. The general synthetic scheme may involve:

-

Formation of the triazole ring through cyclization reactions

-

Alkylation of the triazole nitrogen to introduce the methyl group

-

Functionalization with an ethanamine side chain via nucleophilic substitution or reductive amination

Reaction Conditions and Optimization

Reaction optimization requires precise control of parameters such as:

Table 2: Key Parameters for Synthetic Optimization

| Parameter | Typical Conditions |

|---|---|

| Temperature | 60–120°C |

| Solvents | DMF, DMSO, ethanol |

| Catalysts | K₂CO₃, Pd/C (for hydrogenation) |

| Purification methods | Recrystallization, column chromatography |

| Monitoring techniques | TLC, NMR |

For the preparation of salt forms, the free base is typically treated with the corresponding acid (e.g., HCl) in an appropriate solvent to yield the hydrochloride salt, which often exhibits improved stability and handling properties .

Analytical Characterization

Multiple analytical techniques are employed to confirm the structure, purity, and identity of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information:

-

¹H NMR typically shows signals for the methyl group on the triazole (approximately δ 3.8 ppm)

-

The ethanamine chain protons appear in the range of δ 2.7–3.2 ppm

-

The triazole ring proton typically appears as a singlet in the aromatic region

Mass Spectrometry

Mass spectrometry confirms the molecular weight and fragmentation patterns:

-

The molecular ion peak [M+H]⁺ appears at m/z 127.1

-

Characteristic fragmentation patterns often include cleavage of the triazole ring

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to assess purity and detect potential impurities. Typical HPLC conditions might include:

-

C18 column

-

Mobile phase: methanol/water with 0.1% formic acid

-

UV detection at 254 nm

-

Purity requirements typically >95%

Biological Activities

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine demonstrates diverse biological activities that make it a compound of interest in various therapeutic contexts.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties, including 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, exhibit antimicrobial activities against various pathogens . This activity is often attributed to the triazole ring's ability to inhibit essential enzymes in microbial metabolism.

Table 3: Comparative Antimicrobial Activities of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | E. coli | 32 µg/mL* |

| Related triazole compounds | S. aureus | 8-16 µg/mL* |

| Related triazole compounds | K. pneumoniae | 8 µg/mL* |

*Note: Values are approximate based on similar triazole derivatives as specific MIC data for this exact compound may vary across studies.

Neuropharmacological Effects

The compound has been identified as a potential agonist for serotonin receptors, specifically the 5-HT1D receptor . This receptor is implicated in various neurological processes, suggesting potential applications in:

-

Mood disorder treatments

-

Neuropsychiatric conditions

-

Pain management approaches

Research Applications

The versatile structure of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine makes it valuable in multiple research domains.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a key building block for developing enzyme inhibitors. It has been utilized in the synthesis of inhibitors targeting:

-

Poly(ADP-ribose) polymerase-1 (PARP-1)

-

p97 ATPase enzymes

-

Various kinases involved in disease progression

The relatively simple structure allows for diverse functionalization, enabling the creation of compound libraries for drug discovery programs .

Material Science Applications

The compound's ability to form coordination complexes with metals has been explored in material science applications. These capabilities can be harnessed for:

-

Development of novel materials with specific electronic properties

-

Creation of materials with unique optical characteristics

-

Applications in nanotechnology and electronic materials

Comparison with Similar Compounds

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine belongs to a family of triazole derivatives with varied structural features that influence their biological activities and applications.

Table 4: Comparison of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine with Related Compounds

| Compound | Key Structural Differences | Notable Properties | CAS Number |

|---|---|---|---|

| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | Reference compound | Building block in medicinal chemistry, potential antimicrobial and anticancer activities | 856862-33-4 |

| 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | Ethanamine at position 1 instead of position 2 | Similar biological profile but different binding characteristics | 1210875-52-7 |

| 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine | Contains 1,2,3-triazole instead of 1,2,4-triazole | Different electronic distribution affects binding properties | - |

| 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride | Lacks N-methyl group, different attachment point | Different solubility profile, altered biological activities | 51444-26-9 |

| 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | Contains hydroxyl instead of amine group | Different hydrogen bonding capabilities, altered pharmacokinetics | 1380234-87-6 |

The position of functional groups and the specific triazole isomer significantly influence binding interactions with biological targets, affecting the compounds' efficacy in various applications .

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds based on the 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine scaffold.

Key Structure-Activity Insights

Research has identified several structural features that influence the biological activity of triazole derivatives:

-

The N1-methyl group enhances compatibility with hydrophobic binding pockets in target enzymes

-

The positioning of the ethanamine side chain affects interaction with catalytic residues

-

Modifications to the triazole ring can alter electronic properties and binding affinity

Optimization Strategies

Several approaches have been employed to optimize derivatives:

Table 5: Structural Modification Strategies and Their Effects

| Modification | Chemical Change | Effect on Properties |

|---|---|---|

| Introduction of electron-withdrawing groups | Adding fluorine or other halogens to the triazole | Enhanced metabolic stability |

| Side chain variation | Replacing ethanamine with cyclopropylamines | Altered steric effects on target binding |

| Salt form exploration | Comparing hydrochloride vs. sulfate salts | Improved pharmacokinetic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume